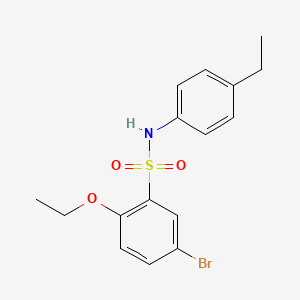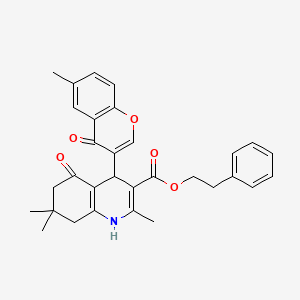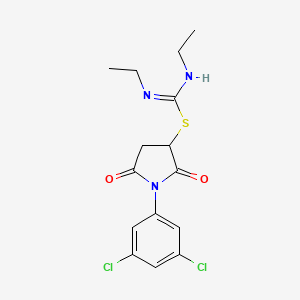![molecular formula C21H28N2O B4953817 2-{1-methyl-4-[(2'-methyl-4-biphenylyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4953817.png)
2-{1-methyl-4-[(2'-methyl-4-biphenylyl)methyl]-2-piperazinyl}ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{1-methyl-4-[(2'-methyl-4-biphenylyl)methyl]-2-piperazinyl}ethanol, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It belongs to the class of indole-derived synthetic cannabinoids and acts as a potent agonist of the CB1 receptor. MMB-2201 has been widely used in scientific research for its potential therapeutic applications, but its use has also been associated with several limitations and challenges.
作用机制
2-{1-methyl-4-[(2'-methyl-4-biphenylyl)methyl]-2-piperazinyl}ethanol acts as a potent agonist of the CB1 receptor, which is one of the two main cannabinoid receptors found in the human body. The CB1 receptor is primarily located in the central nervous system and is involved in the regulation of various physiological functions such as pain perception, mood, appetite, and memory. By binding to the CB1 receptor, this compound activates the endocannabinoid system, leading to the release of neurotransmitters such as dopamine and serotonin, which are responsible for its psychoactive effects.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects in preclinical studies. It has been shown to reduce pain sensitivity and inflammation by modulating the activity of the endocannabinoid system. Additionally, this compound has been found to reduce anxiety-like behavior and improve mood by increasing the levels of neurotransmitters such as dopamine and serotonin in the brain. However, its use has also been associated with several adverse effects such as tachycardia, hypertension, and respiratory depression.
实验室实验的优点和局限性
2-{1-methyl-4-[(2'-methyl-4-biphenylyl)methyl]-2-piperazinyl}ethanol has several advantages for use in laboratory experiments. It is readily available and can be synthesized in large quantities, making it a cost-effective option for researchers. Additionally, its potent psychoactive effects make it a useful tool for studying the endocannabinoid system and its role in various physiological functions. However, its use has also been associated with several limitations and challenges. Its psychoactive effects can make it difficult to interpret the results of experiments, and its potential for abuse and dependence raises ethical concerns.
未来方向
There are several potential future directions for research on 2-{1-methyl-4-[(2'-methyl-4-biphenylyl)methyl]-2-piperazinyl}ethanol. One area of interest is its potential therapeutic applications in the treatment of various medical conditions such as chronic pain, anxiety disorders, and neurodegenerative diseases. Additionally, further studies are needed to elucidate its mechanism of action and its effects on the endocannabinoid system. Finally, more research is needed to identify the potential risks and benefits associated with its use and to develop strategies to mitigate its adverse effects.
合成方法
2-{1-methyl-4-[(2'-methyl-4-biphenylyl)methyl]-2-piperazinyl}ethanol is synthesized by reacting 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid and 2-amino-1-(4-methylphenyl)propan-1-ol in the presence of a catalyst. The reaction is carried out under controlled conditions of temperature and pressure to ensure high yield and purity of the product. The resulting compound is then purified using chromatography techniques to obtain this compound in its final form.
科学研究应用
2-{1-methyl-4-[(2'-methyl-4-biphenylyl)methyl]-2-piperazinyl}ethanol has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to exhibit potent analgesic, anti-inflammatory, and anxiolytic effects, making it a promising candidate for the treatment of chronic pain, anxiety disorders, and inflammation-related diseases. Additionally, this compound has been found to possess neuroprotective properties, which could be useful in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-[1-methyl-4-[[4-(2-methylphenyl)phenyl]methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-17-5-3-4-6-21(17)19-9-7-18(8-10-19)15-23-13-12-22(2)20(16-23)11-14-24/h3-10,20,24H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZMAUVVWDBWMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)CN3CCN(C(C3)CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4953748.png)
![N-{1-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4953756.png)
![N-(1-{1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4953769.png)
![1-(2-{1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B4953770.png)
![2-(4-ethyl-1-piperazinyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-indanecarboxamide](/img/structure/B4953772.png)



![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B4953797.png)

![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)glycinamide](/img/structure/B4953818.png)

![4-(2-fluorobenzyl)-1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B4953823.png)
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-isopropoxypropyl)-4-methylbenzamide](/img/structure/B4953831.png)
